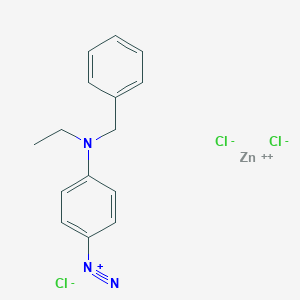

4-(Benzyl(ethyl)amino)benzenediazonium zinc chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Benzyl(ethyl)amino)benzenediazonium zinc chloride: is a diazonium salt that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is known for its use in organic synthesis and its biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of diazonium salts, including 4-(Benzyl(ethyl)amino)benzenediazonium zinc chloride, typically involves the treatment of an aromatic amine with nitrous acid (or sodium nitrite in the presence of a strong acid like hydrochloric acid). This results in the formation of a diazonium ion . The reaction can be represented as follows:

Ar-NH2+HNO2+HCl→Ar-N2+Cl−+2H2O

Industrial Production Methods: Industrial production methods for diazonium salts often involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure safety and yield. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: Diazonium salts can undergo substitution reactions where the diazonium group is replaced by other nucleophiles.

Reduction Reactions: Reduction of diazonium salts with zinc and hydrochloric acid can produce benzene.

Coupling Reactions: Diazonium salts can couple with phenols or aromatic amines to form azo compounds, which are characterized by the presence of a nitrogen bridge between two aromatic rings.

Common Reagents and Conditions:

Substitution: CuCl, CuBr, CuCN, KI, H₂O (for hydroxyl substitution).

Reduction: Zn, HCl.

Coupling: Phenol, sodium hydroxide solution.

Major Products:

Substitution: Aryl chlorides, bromides, cyanides, iodides.

Reduction: Benzene.

Coupling: Azo compounds.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-(Benzyl(ethyl)amino)benzenediazonium zinc chloride serves as a powerful reagent in organic synthesis. Its diazonium group can participate in various reactions, including:

- Electrophilic Aromatic Substitution : The diazonium ion can be used to introduce various substituents onto aromatic rings, facilitating the synthesis of complex organic molecules.

- Coupling Reactions : It can couple with activated aromatic compounds to form azo dyes, which are widely used in textiles and pigments.

Material Science

In material science, this compound is utilized for the development of advanced materials:

- Conductive Polymers : The incorporation of diazonium salts into polymer matrices can enhance electrical conductivity, making them suitable for applications in electronics.

- Nanomaterials : It can be used as a precursor for synthesizing functionalized nanoparticles, which have applications in catalysis and drug delivery.

Biological Research

The biological implications of this compound are significant:

- Bioconjugation : The reactive diazonium group allows for bioconjugation with biomolecules, aiding in the development of targeted drug delivery systems.

- Enzyme Inhibition Studies : Research has shown that derivatives of this compound can inhibit specific metabolic enzymes, making it a candidate for therapeutic research.

Case Study 1: Synthesis of Azo Dyes

A study demonstrated the use of this compound in synthesizing azo dyes through electrophilic substitution reactions. The resulting azo compounds exhibited vibrant colors and stability, making them suitable for industrial applications.

Case Study 2: Development of Conductive Polymers

Research focused on incorporating this diazonium salt into poly(3,4-ethylenedioxythiophene) (PEDOT), resulting in a conductive polymer with enhanced electrical properties. This advancement opens avenues for applications in flexible electronics and sensors.

Wirkmechanismus

The mechanism of action of 4-(Benzyl(ethyl)amino)benzenediazonium zinc chloride involves the formation of diazonium ions, which can then participate in various chemical reactions. The diazonium group is a good leaving group, allowing for substitution reactions with nucleophiles . In coupling reactions, the diazonium ion forms a nitrogen bridge between two aromatic rings, resulting in the formation of azo compounds .

Vergleich Mit ähnlichen Verbindungen

- Benzenediazonium chloride

- p-(Benzylamino)benzenediazonium chloride

- p-(Ethylamino)benzenediazonium chloride

Uniqueness: 4-(Benzyl(ethyl)amino)benzenediazonium zinc chloride is unique due to its specific substitution pattern and the presence of both benzyl and ethyl groups, which can influence its reactivity and applications compared to other diazonium salts.

Biologische Aktivität

4-(Benzyl(ethyl)amino)benzenediazonium zinc chloride, a diazonium salt, has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This compound, characterized by the presence of a diazonium group and a zinc chloride moiety, exhibits significant interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C₁₄H₁₈Cl₂N₃Zn

- CAS Number : 15280-31-6

- Molecular Weight : 348.64 g/mol

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates upon decomposition. The diazonium group can participate in electrophilic substitution reactions, leading to the formation of various derivatives that may exhibit different biological activities. The presence of the zinc ion also plays a crucial role in stabilizing these intermediates and facilitating their interaction with biological macromolecules.

Biological Activities

Research has indicated several biological activities associated with this compound:

-

Antimicrobial Activity :

- The compound has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Studies suggest that its antimicrobial properties may be linked to the disruption of bacterial cell membranes and inhibition of essential cellular processes.

-

Anticancer Properties :

- Preliminary studies indicate that this compound may induce apoptosis in cancer cells. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

-

Enzyme Inhibition :

- The compound has been investigated for its potential as an enzyme inhibitor, particularly in pathways relevant to cancer metabolism. Its ability to modulate enzyme activity could provide therapeutic avenues for drug development.

Case Studies

Several studies have highlighted the biological effects of this compound:

- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy reported that the compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. The study emphasized its potential as an alternative treatment for resistant bacterial infections.

- Cancer Cell Line Studies : Research conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent. Flow cytometry analysis indicated increased levels of apoptosis markers in treated cells.

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for 4-(Benzyl(ethyl)amino)benzenediazonium zinc chloride, and how can side reactions be controlled?

- Methodological Answer : The synthesis involves diazotization of 4-(benzyl(ethyl)amino)aniline under acidic conditions. Key parameters include:

- Catalyst : Zinc chloride (ZnCl₂) at 0.5–1.0 equiv enhances diazonium stability and yield (up to 96% selectivity) .

- Temperature : Maintain 0–5°C during diazotization to prevent premature decomposition.

- Solvent System : Use ethanol with glacial acetic acid (5 drops per 0.001 mol substrate) to protonate intermediates and minimize azide byproducts .

- Monitoring : Track reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane, 1:3) and quench excess nitrous acid with sulfamic acid.

Q. Which analytical techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodological Answer :

- Primary Techniques :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and ethyl/benzyl groups (δ 1.2–1.4 ppm for CH₃, δ 3.5–4.0 ppm for CH₂).

- IR Spectroscopy : Confirm N=N stretch (∼1450 cm⁻¹) and Zn-Cl coordination (∼300 cm⁻¹) .

- Data Contradictions :

Overlapping signals in NMR can be resolved using 2D techniques (e.g., HSQC/HMBC). For elemental analysis deviations >2%, repeat combustion analysis under argon to avoid oxidation .

Q. What are the recommended storage conditions to prevent decomposition?

- Methodological Answer :

- Temperature : Store at −20°C in amber vials to block light-induced degradation.

- Solvent : Keep as a solid or in dry DMSO (water content <0.1%); aqueous suspensions decompose 10× faster .

- Stabilizers : Add 1% ZnCl₂ as a stabilizing agent to reduce free diazonium ion reactivity .

Advanced Research Questions

Q. How does the ZnCl₂ counterion influence the compound’s reactivity in photoredox catalysis?

- Methodological Answer : ZnCl₂ stabilizes the diazonium ion via Lewis acid coordination, reducing reduction potentials (E₁/2 = −0.3 V vs SCE). This enables:

- Electron-Deficient Substrate Activation : For example, aryl radical generation under blue light (450 nm) for C–H functionalization .

- Solvent Effects : In acetonitrile, the half-life increases to 6 hours (vs 1 hour in water), allowing controlled radical polymerization .

- Mechanistic Probes : Use EPR with TEMPO to trap radicals and UV-vis kinetics (λmax = 420 nm decay rate) to quantify reactivity .

Q. How can conflicting data on thermal stability in DSC/TGA studies be interpreted?

- Methodological Answer : Discrepancies often arise from hydration states or ZnCl₂ dissociation. To resolve:

- Controlled Heating Rates : Use DSC at 5°C/min under N₂. A sharp endotherm at 120–130°C indicates ZnCl₂ loss, while broader peaks (150–170°C) correlate with diazonium decomposition .

- Mass Loss Validation : TGA should show 25–30% mass loss at 130°C (ZnCl₂ sublimation) and 60–70% at 200°C (organic moiety degradation). Deviations >5% suggest impurities .

Q. What strategies validate the compound’s role in multi-step syntheses (e.g., azo-coupling vs Meerwein arylation)?

- Methodological Answer :

- Pathway Differentiation :

- Azo-Coupling : React with electron-rich arenes (e.g., phenol) at pH 9–10; monitor λshift to 500–600 nm for azo-product formation .

- Meerwein Arylation : Use Cu(I) catalysts in DMF; track β-bromo-styrene intermediates via GC-MS .

- Competing Pathways : Add NaNO₂ scavengers (e.g., urea) to suppress nitrosation byproducts.

Eigenschaften

CAS-Nummer |

15280-31-6 |

|---|---|

Molekularformel |

C30H32Cl4N6Zn |

Molekulargewicht |

683.8 g/mol |

IUPAC-Name |

4-[benzyl(ethyl)amino]benzenediazonium;dichlorozinc;dichloride |

InChI |

InChI=1S/2C15H16N3.4ClH.Zn/c2*1-2-18(12-13-6-4-3-5-7-13)15-10-8-14(17-16)9-11-15;;;;;/h2*3-11H,2,12H2,1H3;4*1H;/q2*+1;;;;;+2/p-4 |

InChI-Schlüssel |

GZWAXOPGCCVFJG-UHFFFAOYSA-J |

SMILES |

CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)[N+]#N.[Cl-].[Cl-].[Cl-].[Zn+2] |

Kanonische SMILES |

CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)[N+]#N.CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)[N+]#N.[Cl-].[Cl-].Cl[Zn]Cl |

Key on ui other cas no. |

15280-31-6 |

Synonyme |

4-(benzyl(ethyl)amino)benzenediazonium zinc chloride |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.